2-Quinoxalinamine, 3-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinamine, 3-ethoxy- is an organic compound with the molecular formula C10H11N3O It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinamine, 3-ethoxy- typically involves the reaction of 2-nitroaniline with ethyl glyoxalate under acidic conditions to form the quinoxaline ring. The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The ethoxy group is introduced through an etherification reaction using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of 2-Quinoxalinamine, 3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinamine, 3-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: 2-Quinoxalinamine, 3-ethoxy-.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinamine, 3-ethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Quinoxalinamine, 3-ethoxy- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoxaline
- 2-Aminoquinazoline
- Quinoxalin-2-ylamine
Uniqueness
2-Quinoxalinamine, 3-ethoxy- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets compared to its analogs .
Properties
CAS No. |
57315-33-0 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethoxyquinoxalin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-10-9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
IUQKCQHIRASKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.